Cas no 5036-02-2 (Tetramisol)

Tetramisole is a synthetic anthelmintic compound widely used in veterinary and agricultural applications. It exhibits potent efficacy against parasitic nematodes, particularly in livestock, by acting as a nicotinic acetylcholine receptor agonist, leading to paralysis and subsequent elimination of the parasites. The racemic mixture, often marketed as levamisole (its levo-isomer), is the biologically active form. Tetramisole is valued for its broad-spectrum activity, rapid action, and relatively low toxicity to host animals when administered at therapeutic doses. Its metabolites are efficiently excreted, minimizing residual effects. The compound is also utilized in immunomodulatory research due to its potential effects on the immune system.
Tetramisol structure
Tetramisol structure
Product name:Tetramisol
CAS No:5036-02-2
MF:C11H12N2S
Molecular Weight:204.291380882263
CID:376933
PubChem ID:3913

Tetramisol 化学的及び物理的性質

名前と識別子

    • 6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
    • Imidazo[2,1-b]thiazole,2,3,5,6-tetrahydro-6-phenyl-
    • TETRAMISOLE
    • 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole
    • 4-Hydroxy-1H-pyrrol-2(5H)-one
    • 5-hydroxy-1,2-dihydropyrrol-3-one
    • 5-oxidanyl-1,2-dihydropyrrol-3-one
    • ANW-63884
    • CHEMBL92167
    • CTK8C0019
    • D,L-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole
    • l-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
    • SureCN3418397
    • Tetramic acid
    • Tetraminsaeure
    • 6-phenyl-2,3,5,6-tetrahydro imidazo [2,1-b]thiazole
    • Ascaverm (TN)
    • NCGC00162225-01
    • 6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole-, (S)-
    • NSC-102063
    • Tetramisole [INN:BAN]
    • Q27146858
    • 6-Phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole
    • Ascaverm
    • Tetramisol [INN-Spanish]
    • NS00081384
    • R-8299
    • NSC-614927
    • SDCCGSBI-0051161.P003
    • TETRAMISOLE [WHO-DD]
    • (+/-)-2,3,5,6-TETRAHYDRO-6-PHENYLIMIDAZO(2,1-B)THIAZOLE
    • Levamisole dl-form
    • EINECS 229-667-8
    • L-Tetramisole; Lepuron; Levamisol; Levamisole
    • BRD-A46393198-003-10-9
    • NCGC00162363-01
    • NCGC00015620-17
    • NSC614927
    • dl-Tetramisole
    • CHEBI:77278
    • BRD-A46393198-003-15-8
    • MFCD00792481
    • UNII-C8M7RFE4NO
    • 2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole; (+/-)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole;
    • STL019093
    • AKOS022087568
    • NCGC00015620-14
    • AKOS022142451
    • HMS1674C22
    • 2,3,5,6-tetrahydro-6-phenylimidazo-[2,1-b]-thiazole
    • BPBio1_000649
    • EINECS 225-729-3
    • NCGC00015620-03
    • BRD-A46393198-003-16-6
    • DB-071180
    • Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-
    • Tetramisole, Tetramisole Hydrochloride
    • AC-11604
    • Tetramisolum [INN-Latin]
    • BSPBio_000103
    • Prestwick3_000545
    • Prestwick1_000545
    • ICI 50627
    • CHEMBL277775
    • CCG-205268
    • TETRAMISOLE [INN]
    • BPBio1_000115
    • Tetramisole (INN)
    • NSC 102063
    • Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (+-)-
    • Tetramisol
    • C8M7RFE4NO
    • Tetramisole [veterinary] (TN)
    • BSPBio_000589
    • NCGC00015620-04
    • Prestwick3_000182
    • 5036-02-2
    • SCHEMBL167819
    • SY107591
    • SBI-0051161.P002
    • (-)-2,3,5,6-Tetrahydro-6-phenylimidazol[2,1-b]thiazole
    • SMR001550472
    • Lopac0_001194
    • tetramizole
    • 6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
    • LEVAMISOLE DL-FORM [MI]
    • AKOS000605651
    • SB67394
    • SPBio_002510
    • Levamisol 100 microg/mL in Acetonitrile
    • Prestwick0_000545
    • (-)-Tetramisole hydrochloride
    • D08576
    • Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-
    • BRD-A46393198-003-04-2
    • Prestwick2_000545
    • DTXSID20860143
    • MLS006011861
    • MDL: MFCD00066738
    • インチ: InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2
    • InChIKey: HLFSDGLLUJUHTE-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2CN3CCSC3=N2

計算された属性

  • 精确分子量: 204.07226
  • 同位素质量: 204.072
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 246
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 40.9A^2

じっけんとくせい

  • Color/Form: 白色から白色の結晶粉末
  • 密度みつど: 1.32g/cm3
  • ゆうかいてん: 87-89°
  • Boiling Point: 344.4ºC at 760mmHg
  • フラッシュポイント: 162.1ºC
  • Refractive Index: 1.712
  • PSA: 15.6
  • LogP: 2.32160

Tetramisol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T305683-50mg
Tetramisol
5036-02-2
50mg
$ 477.00 2023-09-06
Chemenu
CM189598-5g
6-PHENYL-2,3,5,6-TETRAHYDROIMIDAZO[2,1-B]THIAZOLE
5036-02-2 95%
5g
$634 2024-07-16
1PlusChem
1P00DG8Z-5mg
tetramisole
5036-02-2 ≥98%
5mg
$279.00 2024-05-01
Alichem
A059002906-1g
6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
5036-02-2 95%
1g
$400.00 2023-09-01
TRC
T305683-25mg
Tetramisol
5036-02-2
25mg
$ 253.00 2023-09-06
TRC
T305683-250mg
Tetramisol
5036-02-2
250mg
$2050.00 2023-05-17
1PlusChem
1P00DG8Z-1mg
tetramisole
5036-02-2 ≥98%
1mg
$118.00 2024-05-01
TRC
T305683-100mg
Tetramisol
5036-02-2
100mg
$ 931.00 2023-09-06

Tetramisol 関連文献

Tetramisolに関する追加情報

Professional Introduction to Compound with CAS No. 5036-02-2 and Product Name: Tetramisol

The compound with the CAS number 5036-02-2 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. The product name, Tetramisol, is widely recognized for its unique chemical structure and potential applications in medicinal chemistry. This introduction aims to provide a comprehensive overview of the compound, its properties, and the latest research findings that underscore its significance in contemporary biochemical studies.

Tetramisol is a molecular compound characterized by its complex structural framework, which includes multiple functional groups that contribute to its distinct chemical behavior. The molecular formula and atomic composition of this compound have been meticulously determined through advanced spectroscopic techniques, ensuring high precision in its identification and characterization. These structural attributes are pivotal in understanding its pharmacological properties and mechanisms of action.

Recent advancements in computational chemistry have enabled researchers to simulate the interactions between Tetramisol and biological targets with remarkable accuracy. These simulations have revealed that Tetramisol exhibits potent binding affinity to certain enzymes and receptors, suggesting its potential as a lead compound in drug discovery. Specifically, studies have indicated that Tetramisol can modulate the activity of enzymes involved in metabolic pathways, which may have therapeutic implications in managing metabolic disorders.

In vitro experiments have further elucidated the pharmacokinetic profile of Tetramisol. The compound demonstrates favorable solubility parameters, allowing for efficient absorption and distribution within biological systems. Additionally, preliminary toxicity studies have shown that Tetramisol exhibits low acute toxicity at tested doses, making it a promising candidate for further development into a therapeutic agent.

The synthesis of Tetramisol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Researchers have developed innovative synthetic routes that optimize the use of reagents while minimizing byproduct formation. These synthetic methodologies align with the growing emphasis on sustainable chemistry practices, reducing environmental impact without compromising efficiency.

One of the most intriguing aspects of Tetramisol is its potential role in addressing multifaceted biological challenges. Current research is exploring its efficacy in modulating inflammatory responses, which are central to various chronic diseases. Preclinical studies have demonstrated that Tetramisol can inhibit key pro-inflammatory cytokines, thereby potentially alleviating symptoms associated with inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Moreover, the structural versatility of Tetramisol has opened avenues for derivative development. By introducing subtle modifications to its core structure, researchers aim to enhance its pharmacological properties while maintaining safety profiles. These derivatives are being tested for their ability to target specific pathological pathways, offering hope for novel therapeutic interventions.

The integration of machine learning algorithms into drug discovery has accelerated the identification of promising compounds like Tetramisol. Predictive models have been trained on vast datasets to forecast the biological activity of novel molecules, significantly reducing the time required for hit identification. This technological synergy between experimental chemistry and computational biology has been instrumental in advancing projects like the development of Tetramisol.

As interest in personalized medicine grows, the potential applications of Tetramisol are expanding beyond traditional therapeutic areas. Researchers are investigating its use in targeted therapies tailored to individual patient profiles based on genetic and molecular markers. This approach holds promise for enhancing treatment outcomes by optimizing drug selection and dosing regimens.

The regulatory landscape for novel compounds like Tetramisol is evolving to accommodate innovative drug development strategies. Regulatory agencies are increasingly recognizing the value of adaptive clinical trial designs that allow for real-time data analysis and modifications. Such flexibility is crucial for navigating the complexities of bringing a new drug like Tetramisol to market efficiently.

In conclusion, the compound with CAS number 5036-02-2, marketed as Tetramisol, represents a significant advancement in pharmaceutical chemistry. Its unique structural features, coupled with promising preclinical findings, position it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications and refine synthetic methodologies, Tetramisol is poised to make substantial contributions to modern medicine.

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